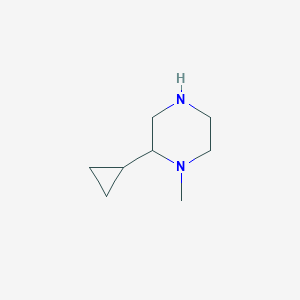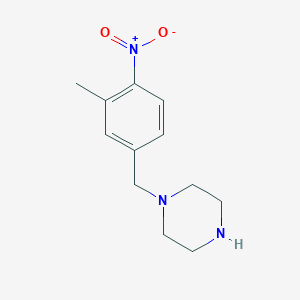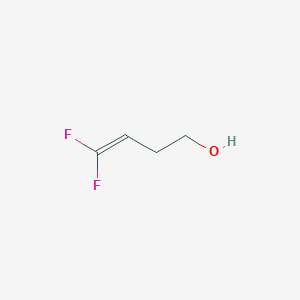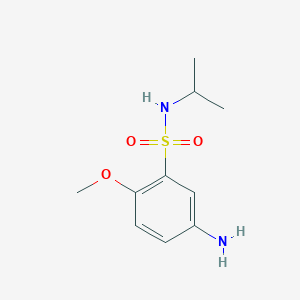![molecular formula C11H19ClN2O2 B13532042 (1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)
(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexane ring substituted with an amine group and a methoxy group linked to a 3-methyl-1,2-oxazole moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans typically involves multiple steps:
Formation of the 3-Methyl-1,2-oxazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methoxy group: This step involves the reaction of the oxazole derivative with a suitable methoxy-containing reagent, often under nucleophilic substitution conditions.
Cyclohexane ring formation: The cyclohexane ring is synthesized through hydrogenation or other ring-forming reactions.
Introduction of the amine group: This step involves the amination of the cyclohexane ring, typically using ammonia or an amine donor.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the amine group, leading to the formation of corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can target the oxazole ring or the cyclohexane ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and halides are commonly employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as nitroso compounds or oxides.
Reduction: Reduced forms of the oxazole ring or cyclohexane ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable component in various industrial processes.
作用机制
The mechanism of action of (1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (1S,2R)-1-Methyl-4-cyclohexene-1,2-dicarboxylic acid compound with 1-phenylethanamine
- Abacavir related compounds
Uniqueness
Compared to similar compounds, (1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows for specific interactions with molecular targets, making it a valuable tool in various research and industrial applications.
属性
分子式 |
C11H19ClN2O2 |
|---|---|
分子量 |
246.73 g/mol |
IUPAC 名称 |
4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-8-6-11(15-13-8)7-14-10-4-2-9(12)3-5-10;/h6,9-10H,2-5,7,12H2,1H3;1H |
InChI 键 |
SSNQLCIRWWHPRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC(=C1)COC2CCC(CC2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}aceticacid](/img/structure/B13531970.png)


![6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine](/img/structure/B13531988.png)

![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13531990.png)





